(6R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “(6R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol” belongs to the broader class of pyrrolo[1,2-a]imidazoles, which have been explored for various synthetic and medicinal chemistry applications due to their unique structural features and biological activities.
Synthesis Analysis
The synthesis of pyrrolo[1,2-a]imidazoles, including derivatives like “(6R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol,” often involves reactions of aminoaldehydes or aminoketones with appropriate halogenated compounds. For instance, a series of novel 3-aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts were synthesized via reactions of 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles with various alkylating agents, yielding products in 58–85% yields (Demchenko et al., 2021).
Molecular Structure Analysis
The molecular structure of pyrrolo[1,2-a]imidazoles is characterized by a fused bicyclic system combining a pyrrole and an imidazole ring. This configuration is pivotal for its chemical behavior and interaction with biological targets. The detailed structure has been elucidated using techniques such as NMR and X-ray crystallography in related compounds (Gallagher & Adams, 1989).
Chemical Reactions and Properties
Pyrrolo[1,2-a]imidazoles, including the (6R) derivative, can undergo various chemical reactions, highlighting their versatility in synthetic chemistry. For example, functionalization at specific positions of the pyrrolo[1,2-a]imidazole ring has been achieved, such as C-7 activation via quaternization with MEMCl, leading to reactions with aldehydes and alkyl halides (Gallagher & Adams, 1989).
Scientific Research Applications
Antibacterial and Antifungal Activities : A study by Demchenko et al. (2021) explored the synthesis of new quaternary salts derivatives of 3-aryl-5H-pyrrolo[1,2-a]imidazole, demonstrating their antibacterial and antifungal activities. These compounds, including derivatives of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, showed promising activity against various bacteria and fungi.
C-7 Functionalization : The work of Gallagher and Adams (1989) focused on the C-7 functionalization of 6,7-dihydro[5H]pyrrolo[1,2-a]imidazoles, leading to the synthesis of various derivatives through reactions with alkyl halides and aldehydes.
Nitro Derivatives Synthesis : A study by Kavina et al. (2018) utilized nitration techniques to synthesize nitro derivatives of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles. This method yielded various nitro-substituted compounds for potential applications in pharmaceutical chemistry.
Polymerization Activity : Research by Basiak et al. (2017) investigated the synthesis and polymerization activity of chiral dialkylaluminum 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-olates. These compounds showed potential in ring-opening polymerization (ROP) of e-caprolactone, which is significant for polymer chemistry.
Benzodiazepine Ligands : A study by Chimirri et al. (1993) synthesized various pyrrolo[1',2':1,2]imidazo[4,5-b]pyridines and related compounds, assessing their potential as benzodiazepine ligands. This research contributes to the development of new psychoactive substances.
Synthesis of Imidazo[1,2-a]pyrrolo[2,1-c][1,4]benzodiazepines : In the work of Duceppe and Gauthier (1985), various derivatives of imidazo[1,2-a]pyrrolo[2,1-c][1,4]benzodiazepines were prepared, indicating their potential in the development of new medicinal compounds.
Synthesis of Electroluminescent Materials : The research by Oparina et al. (2023) explored the synthesis of pyrrolo[1′,2′:2,3]imidazo[1,5-a]indoles and related compounds, which are candidates for thermally activated delayed fluorescence (TADF) emitters in organic light-emitting diodes (OLEDs).
Neuroprotective Properties : A study by Graczyk et al. (2005) investigated JNK3 inhibitors based on the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold. These compounds exhibited neuroprotective properties and were potent inhibitors of JNK3, relevant for neurological disease treatment.
properties
IUPAC Name |
(6R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c9-5-3-6-7-1-2-8(6)4-5/h1-2,5,9H,3-4H2/t5-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXNUSXUUWAEGE-RXMQYKEDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN2C1=NC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN2C1=NC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol | |
CAS RN |
196862-45-0 |
Source
|
Record name | (6R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.